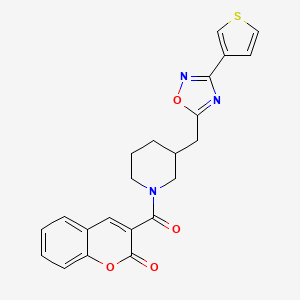

![molecular formula C12H16F3NO B2365980 2-Amino-3-methyl-1-[3-(trifluoromethyl)phenyl]butan-1-ol CAS No. 1546059-40-8](/img/structure/B2365980.png)

2-Amino-3-methyl-1-[3-(trifluoromethyl)phenyl]butan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

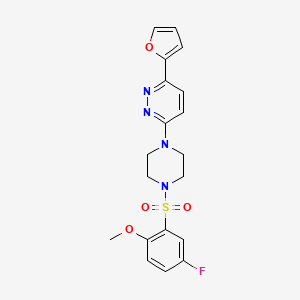

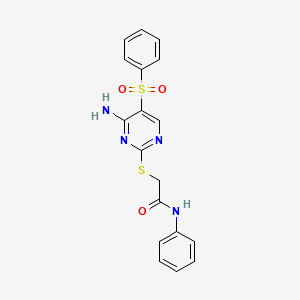

Antimicrobial Agent Synthesis

The compound 2-Amino-3-methyl-1-[3-(trifluoromethyl)phenyl]butan-1-ol is utilized in the synthesis of various substituted phenyl azetidines, which are then explored for their antimicrobial activities. These compounds, characterized by spectral analysis, demonstrate potential as antimicrobial agents (Doraswamy & Ramana, 2013).

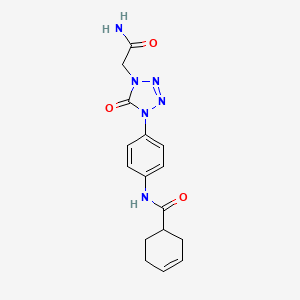

Asymmetric Synthesis

In asymmetric synthesis, this compound is involved in complex chemical reactions leading to the formation of specific stereocentres. For instance, treatments with mesyl chloride and displacement with amine nucleophiles have been utilized to explore 1,3 rearrangement via azetidinium cation intermediates, which is crucial in stereochemical control in organic synthesis (Blakemore, Chiva, & Thistlethwaite, 2011).

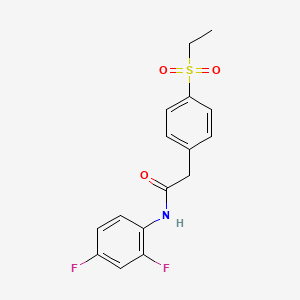

UV-Cured Films in Polymer Science

This compound finds applications in polymer science, particularly in the study of UV-cured films. Substituted α-aminoalcohols, including variations of this compound, have been shown to initiate polymerization under UV irradiation, which is significant in the development of new polymer materials (Arsu, Karasu, Balta, & Temel, 2009).

Biocatalyst in Pharmaceutical Production

It serves as an intermediate in the enzymatic resolution of amino alcohol derivatives through acylation processes. This has been particularly useful in the production of pharmaceuticals like (S)-dapoxetine, demonstrating its role in chiral synthesis (Torre, Gotor‐Fernández, & Gotor, 2006).

Bioactive Secondary Metabolite Production

Fungal studies involving Aspergillus gorakhpurensis have indicated the production of bioactive secondary metabolites, including derivatives of this compound, showing strong inhibitory activity against bacteria and fungi, thus underscoring its potential in biotechnological applications (Busi, Peddikotla, Upadyayula, & Yenamandra, 2009).

Corrosion Inhibition in Material Science

In the field of material science, derivatives of this compound have been investigated for their corrosion inhibition properties on copper. These studies are essential in developing new materials with enhanced resistance to corrosion, which has broad industrial applications (Chira, Bucur, & Radu, 2021).

Asymmetric Synthesis in Organic Chemistry

Asymmetric synthesis of variants of this compound, such as (S)-3-amino-4-methoxy-butan-1-ol, has been reported. These syntheses involve catalytic processes and are fundamental in creating chiral molecules for pharmaceutical and chemical industries (Mattei, Moine, Püntener, & Schmid, 2011).

Safety and Hazards

Zukünftige Richtungen

Trifluoromethylated compounds are of some importance in the pharmaceutical industry and agrochemicals . The development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research . Therefore, compounds like “2-Amino-3-methyl-1-[3-(trifluoromethyl)phenyl]butan-1-ol” may have potential applications in these areas.

Eigenschaften

IUPAC Name |

2-amino-3-methyl-1-[3-(trifluoromethyl)phenyl]butan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F3NO/c1-7(2)10(16)11(17)8-4-3-5-9(6-8)12(13,14)15/h3-7,10-11,17H,16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFWVMAQKEIRPCN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C1=CC(=CC=C1)C(F)(F)F)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyano-1-cyclopropylethyl)-2-[methyl({1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl})amino]acetamide](/img/structure/B2365899.png)

![2-(Naphthalen-2-ylsulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2365901.png)

![(2-chloro-1,3-thiazol-5-yl)methyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2365905.png)

![1-(2-{[1-(Ethoxycarbonyl)-3-phenylpropyl]amino}propanoyl)proline maleate](/img/structure/B2365906.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2365912.png)

![(E)-3-(2-chlorophenyl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one](/img/structure/B2365919.png)